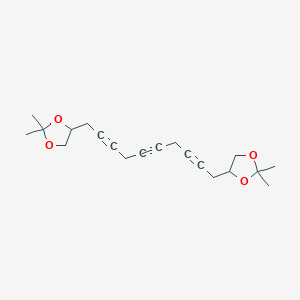
4,4'-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) is an organic compound characterized by its unique structure, which includes a deca-2,5,8-triyne backbone and two 2,2-dimethyl-1,3-dioxolane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) typically involves the coupling of appropriate alkyne precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the triyne backbone. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane).
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form corresponding diols or other oxidized products.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double or single bonds.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, amine bases, potassium permanganate, osmium tetroxide, and hydrogen gas. Reaction conditions typically involve inert atmospheres, controlled temperatures, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield diols, while reduction reactions can produce alkenes or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) involves its interaction with molecular targets and pathways. The compound’s triyne backbone allows it to participate in various chemical reactions, while the dioxolane groups provide stability and functionality. In biological systems, the compound may interact with cellular components, leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: A related compound with similar dioxolane groups but different backbone structure.
(4R,5R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyldioxolane-4,5-dimethanol: Another compound with dioxolane groups and a different substitution pattern.
Uniqueness
4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) is unique due to its triyne backbone, which imparts distinct chemical reactivity and potential applications. The combination of the triyne structure with the dioxolane groups makes it a versatile compound for various scientific and industrial purposes.
Eigenschaften
CAS-Nummer |
112681-61-5 |
|---|---|
Molekularformel |
C20H26O4 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
4-[10-(2,2-dimethyl-1,3-dioxolan-4-yl)deca-2,5,8-triynyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C20H26O4/c1-19(2)21-15-17(23-19)13-11-9-7-5-6-8-10-12-14-18-16-22-20(3,4)24-18/h17-18H,7-8,13-16H2,1-4H3 |
InChI-Schlüssel |
WYPFOGADBWUPKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)CC#CCC#CCC#CCC2COC(O2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)
![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
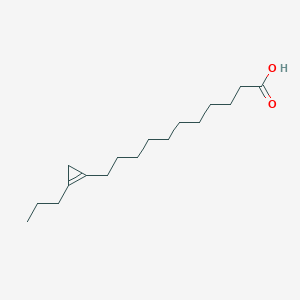
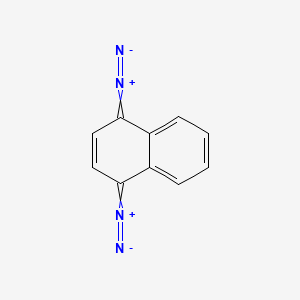
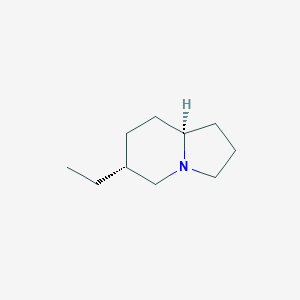






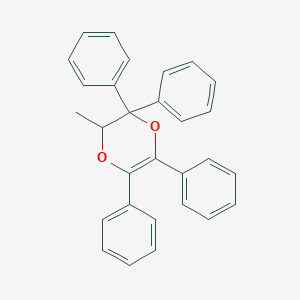
![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)
